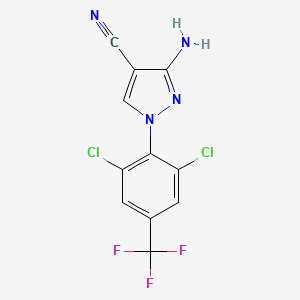

5-Amino-4-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole

Übersicht

Beschreibung

5-Amino-4-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, also known as pyrazole, is an important intermediate in the production of the insecticide fipronil . It is a compound with a pyrazole core, which is a pentatomic heterocycle with a nitrogen heteroatom .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the reaction of diazonium salt of 2,6-dichloro-4-trifluoromethyl aniline with ethyl cyanoacetate in an organic solvent . The resulting product then reacts with formaldehyde under the protection of inert gas . The final step involves a cyclization reaction with ammonia, resulting in the formation of 5-Amino-4-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. These include reactions with diazonium salt, ethyl cyanoacetate, formaldehyde, and ammonia .Physical And Chemical Properties Analysis

Pyrazole, the core structure of this compound, is a colorless solid with a boiling point of 186-188°C and a melting point of 67-70°C . It is a weak base and soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis of Insecticidal Compounds

5-Amino-4-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole is a key starting material for synthesizing various compounds with insecticidal properties. It has been used in the preparation of insecticides like 5-amino-3-cyano-1-(2,6-dichloro4-trifluoromethylphenyl)-4-(trifluoromethylsulfanyl)pyrazole and its derivatives (Yang et al., 2006). Similarly, its reaction with arylsulfonyl chlorides has produced compounds exhibiting insecticidal activity against pests like army worm and rice plant hopper (Zhang et al., 2010).

Chemical Structure and Interaction Studies

The compound has been a subject of structural analysis to understand its chemical properties better. Studies like the X-ray crystallography of its derivatives provide insights into its molecular conformation and potential reactivity with other compounds (Zhang et al., 2011).

Role in GABA Receptor Antagonism

This chemical plays a significant role in the study of GABA receptor antagonists. It forms the basis of structurally similar compounds used in insecticides, showing high binding potency and toxicity, which is essential for understanding the interaction between chemicals and biological receptors (Sammelson et al., 2004).

Development of Novel Derivatives for Biological Activities

The compound serves as a foundational structure for developing various derivatives with potential biological activities. For instance, thiourea derivatives containing pyrazole rings have been synthesized using this compound, showing the versatility of its applications in medicinal chemistry (Zhang et al., 2011).

Application in Polymer Chemistry

5-Amino-4-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole has also been used in polymer chemistry. It's involved in the synthesis of polyamides and polyimides containing pyrazole rings, which are significant for developing new materials with specific properties like high thermal stability and solubility in organic solvents (Kim et al., 2016).

Enabling Studies in Organic Synthesis

This compound facilitates various organic synthesis processes. Its reactivity with different reagents leads to the creation of diverse organic compounds, expanding the scope of synthetic organic chemistry (Beck et al., 1988).

Eigenschaften

IUPAC Name |

3-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2F3N4/c12-7-1-6(11(14,15)16)2-8(13)9(7)20-4-5(3-17)10(18)19-20/h1-2,4H,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCQCVLBNUXZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C=C(C(=N2)N)C#N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149553 | |

| Record name | M&B 39279 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | |

CAS RN |

111234-77-6 | |

| Record name | M&B 39279 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111234776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M&B 39279 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

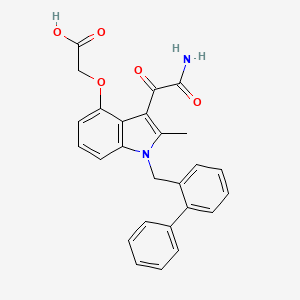

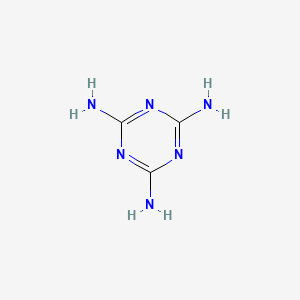

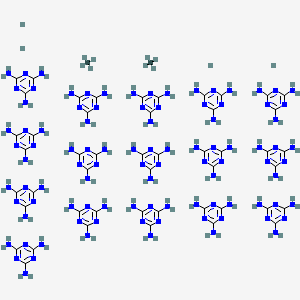

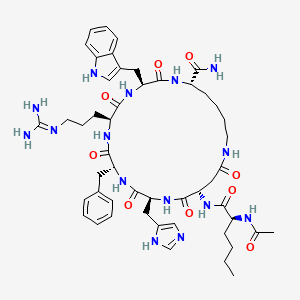

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.